molecular formula C14H21F3N2O4 B3040289 Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate CAS No. 1823836-12-9

Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B3040289
CAS No.: 1823836-12-9
M. Wt: 338.32 g/mol
InChI Key: BGRGPWUWODMPRE-UHFFFAOYSA-N
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Description

Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[331]nonane-3-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include rigorous purification steps to achieve the desired quality for commercial use.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: Its unique properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

When compared to similar compounds, tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate stands out due to its unique structure and potential applications. Similar compounds may include other bicyclic amines with varying functional groups, but the presence of the trifluoroacetyl group and the tert-butyl ester gives this compound distinct properties.

Comparison with Similar Compounds

  • Tert-butyl 2-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate

  • Tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Properties

IUPAC Name

tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N2O4/c1-13(2,3)23-12(22)19-6-8-4-18(11(21)14(15,16)17)5-9(7-19)10(8)20/h8-10,20H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRGPWUWODMPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate
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Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate
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Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate
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Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate
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Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 6
Tert-butyl 9-hydroxy-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate

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